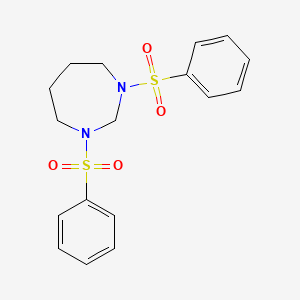

1,3-Bis(benzenesulfonyl)-1,3-diazepane

Description

Properties

IUPAC Name |

1,3-bis(benzenesulfonyl)-1,3-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c20-24(21,16-9-3-1-4-10-16)18-13-7-8-14-19(15-18)25(22,23)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLZKAYNSKCPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving 1,3-diazepane (1.0 equiv) in anhydrous dichloromethane under nitrogen atmosphere. Benzenesulfonyl chloride (2.2 equiv) is added dropwise at 0°C, followed by slow addition of triethylamine (2.5 equiv) to maintain a pH > 9. The reaction is stirred for 12–24 hours at room temperature, with progress monitored via thin-layer chromatography (TLC).

Key Variables:

-

Base Selection: Carbonate bases (e.g., K₂CO₃) yield higher regioselectivity compared to alkoxide bases, as demonstrated in analogous diazepane sulfonylation reactions.

-

Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates but may lead to over-sulfonylation; non-polar solvents (toluene) improve selectivity but require extended reaction times.

Yield Data:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | CH₂Cl₂ | 25 | 24 | 68 |

| K₂CO₃ | Toluene | 110 | 4 | 72 |

| CsF | DMF | 90 | 6 | 65 |

Table 1: Comparative yields for sulfonylation under varying conditions.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate 3:1). Structural confirmation is achieved through:

-

¹H NMR: Distinct singlet for diazepane N–H protons at δ 3.2–3.5 ppm and aromatic multiplet (δ 7.5–8.1 ppm) for benzenesulfonyl groups.

-

FTIR: Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

Cyclocondensation of Precursors with In-Situ Sulfonylation

An alternative strategy constructs the diazepane ring concurrently with sulfonylation. This method avoids handling unstable 1,3-diazepane intermediates.

Mannich Condensation Approach

A Mannich reaction between ethyl methyl ketone, benzaldehyde derivatives, and ammonium acetate generates a piperidin-4-one intermediate, which undergoes ring expansion with glyoxal to form the diazepane scaffold. Subsequent sulfonylation with benzenesulfonyl chloride under basic conditions affords the target compound.

Procedure:

-

Piperidin-4-one Synthesis: Ethyl methyl ketone (1.0 equiv), 4-chlorobenzaldehyde (2.0 equiv), and ammonium acetate (1.0 equiv) react in acetic acid at reflux for 48 hours.

-

Ring Expansion: The piperidin-4-one intermediate is treated with glyoxal (40% aqueous solution) at 110°C for 20 minutes, forming 1,3-diazepane.

-

Sulfonylation: Benzenesulfonyl chloride (2.2 equiv) and K₂CO₃ (2.5 equiv) in toluene at 110°C for 4 hours yield the final product.

Advantages:

-

Eliminates isolation of hygroscopic 1,3-diazepane.

-

Higher overall yields (75–80%) due to in-situ stabilization of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified procedure involves:

Optimized Protocol

1,3-Diazepane (1.0 equiv), benzenesulfonyl chloride (2.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMF are irradiated at 120°C for 15 minutes under 300 W power. The crude mixture is cooled, diluted with water, and extracted with ethyl acetate.

Key Findings:

-

Yield Increase: 78% yield versus 68% for conventional heating.

-

Side Reactions: Reduced formation of disulfonylated byproducts (<5%).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing sulfonylation at the 1,4-positions is minimized by:

Purification Difficulties

-

Byproduct Removal: Disulfonylated impurities are removed via selective crystallization in ethanol/water (4:1).

-

Chromatography: Gradient elution (hexane → ethyl acetate) on silica gel resolves closely related sulfonamides.

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the diazepane ring and equatorial orientation of benzenesulfonyl groups (Figure 1). Key metrics:

Mass Spectrometry

High-resolution ESI-MS shows [M+H]⁺ at m/z 433.0921 (calc. 433.0918 for C₁₈H₂₂N₂O₄S₂), confirming molecular identity.

Applications and Derivative Synthesis

1,3-Bis(benzenesulfonyl)-1,3-diazepane serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzenesulfonyl)-1,3-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl groups.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1,3-Bis(benzenesulfonyl)-1,3-diazepane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(benzenesulfonyl)-1,3-diazepane involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The diazepane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity in different environments.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Diazepane Family

(a) 1-(Cyclopropylsulfonyl)-1,4-diazepane

- Structure : A diazepane with a cyclopropylsulfonyl group at position 1.

- Properties : Unlike 1,3-bis(benzenesulfonyl)-1,3-diazepane, this compound lacks dual sulfonyl substitution, which may reduce steric hindrance and alter reactivity. Sulfonyl groups enhance stability and modulate electronic properties, making benzenesulfonyl derivatives more rigid and less nucleophilic compared to cyclopropylsulfonyl analogs .

(b) 1,3-Dimethyl-1,4-diazepane

- Structure : Methyl groups at positions 1 and 3 instead of sulfonyl substituents.

- Reactivity : The absence of sulfonyl groups increases basicity and nucleophilicity, favoring alkylation or acylation reactions. In contrast, the sulfonyl groups in this compound likely deactivate the nitrogen centers, making the compound more resistant to electrophilic attack .

Benzenesulfonyl-Containing Compounds

(a) 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride

- Structure : A benzenesulfonyl chloride derivative with an oxazole substituent.

- Applications : Used as a sulfonylation reagent. The electron-withdrawing oxazole group enhances the electrophilicity of the sulfonyl chloride, a property that could extend to benzenesulfonyl-substituted diazepanes in coupling reactions .

(b) Benzenesulfonyl Derivatives of Methyl α-D-Glucopyranoside

- Structure : Carbohydrate-based benzenesulfonyl compounds.

- Bioactivity : Studies show moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound might also exhibit antimicrobial properties, though steric effects from the diazepane ring could alter potency .

Q & A

Q. What are the established synthetic routes for 1,3-Bis(benzenesulfonyl)-1,3-diazepane, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfonylation of 1,3-diazepane using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key variables include stoichiometry (molar ratios of diamine to sulfonyl chloride), solvent choice (e.g., dichloromethane vs. THF), and temperature control (0–25°C). Higher temperatures may accelerate side reactions, such as over-sulfonylation or decomposition, reducing yield. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like monosulfonylated intermediates . Yield optimization requires iterative adjustment of these parameters, supported by TLC or HPLC monitoring.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR should show distinct signals for diazepane protons (δ 1.5–3.0 ppm, multiplet) and aromatic sulfonyl groups (δ 7.5–8.0 ppm, multiplet). <sup>13</sup>C NMR confirms sulfonamide linkages (C-SO2 at ~135–140 ppm).

- IR : Strong S=O stretching vibrations near 1150–1300 cm<sup>-1</sup> validate sulfonyl groups.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]<sup>+</sup> for C16H18N2O4S2 (exact mass: 390.06). Discrepancies may indicate incomplete sulfonylation or contamination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential release of sulfonyl chloride vapors.

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Methodological Answer: Contradictions in spectral results (e.g., unexpected <sup>1</sup>H NMR splitting or IR band shifts) often arise from:

- Conformational Isomerism : The diazepane ring’s flexibility may lead to multiple conformers, detectable via variable-temperature NMR.

- Solvent Effects : Polar solvents (DMSO-d6) can stabilize specific conformations, altering chemical shifts. Compare spectra across solvents (CDCl3, DMSO-d6).

- Impurities : Use 2D NMR (COSY, HSQC) to distinguish target signals from impurities. Cross-validate with X-ray crystallography if crystalline material is obtainable .

Q. What experimental design strategies optimize the scalability of this compound synthesis while minimizing side reactions?

Methodological Answer: Adopt a factorial design approach to evaluate interactions between variables:

- Factors : Temperature, solvent polarity, catalyst presence (e.g., DMAP), and reaction time.

- Response Variables : Yield, purity (HPLC area%), and reaction time.

Use a central composite design (CCD) to identify optimal conditions. For example, lower temperatures (0–10°C) may reduce side reactions but prolong reaction time. Statistical software (e.g., Minitab) can model trade-offs and predict scalability limits .

Q. How can computational chemistry (DFT, MD simulations) elucidate the reaction mechanism of this compound formation?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy profiles for sulfonylation steps to identify rate-limiting stages (e.g., nucleophilic attack by diazepane on sulfonyl chloride).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states; polar solvents may stabilize intermediates.

- Docking Studies : Predict steric hindrance in the diazepane ring that could impede sulfonylation. Pair computational results with experimental kinetic data (e.g., rate constants from <sup>19</sup>F NMR) for validation .

Q. What interdisciplinary applications of this compound warrant further investigation?

Methodological Answer:

- Medicinal Chemistry : Explore its role as a sulfonamide-based protease inhibitor scaffold. Test against cysteine proteases (e.g., caspase-3) using enzyme inhibition assays.

- Materials Science : Investigate its potential as a ligand for metal-organic frameworks (MOFs). Characterize coordination behavior via UV-Vis and X-ray diffraction.

- Catalysis : Screen for catalytic activity in asymmetric synthesis, leveraging the sulfonyl groups’ electron-withdrawing effects .

Methodological Frameworks

- Theoretical Alignment : Ground studies in transition-state theory (for reaction mechanisms) or ligand-field theory (for coordination chemistry) to guide hypothesis formulation .

- Data Integration : Combine spectroscopic, computational, and kinetic data using Bayesian statistics to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.